molecular formula C10H11NO3 B14834062 1-Cyclopropoxy-4-methyl-2-nitrobenzene

1-Cyclopropoxy-4-methyl-2-nitrobenzene

Cat. No.: B14834062
M. Wt: 193.20 g/mol
InChI Key: PWYYSEGEMDNILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It is a derivative of benzene, featuring a cyclopropoxy group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropoxy-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropoxy-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-Cyclopropoxy-4-methyl-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropoxy-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of probes or markers for biological studies, particularly in the investigation of enzyme activities and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-4-methyl-2-nitrobenzene depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of enzyme activities or the disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-4-methyl-2-nitrobenzene: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    1-Cyclopropoxy-4-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Cyclopropoxy-2-nitrobenzene: Similar but with the nitro group in a different position on the benzene ring.

Uniqueness

1-Cyclopropoxy-4-methyl-2-nitrobenzene is unique due to the presence of both a cyclopropoxy group and a nitro group on the benzene ring

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-cyclopropyloxy-4-methyl-2-nitrobenzene

InChI

InChI=1S/C10H11NO3/c1-7-2-5-10(14-8-3-4-8)9(6-7)11(12)13/h2,5-6,8H,3-4H2,1H3

InChI Key

PWYYSEGEMDNILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.